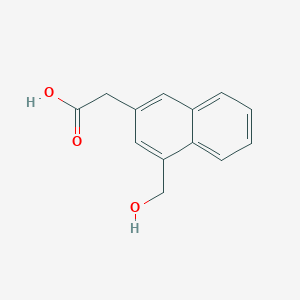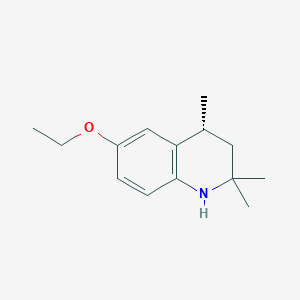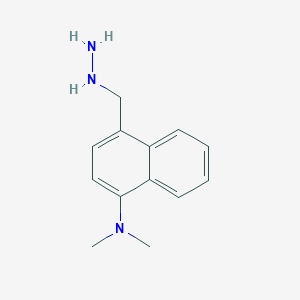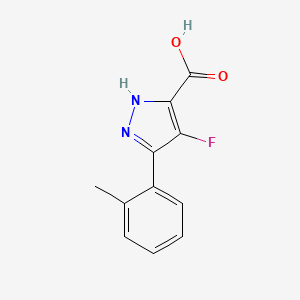
4-Chloro-2-((cyclobutylmethyl)thio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-((cyclobutylmethyl)thio)pyridine is a heterocyclic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the 4-position and a cyclobutylmethylthio group at the 2-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((cyclobutylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with cyclobutylmethylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, with the added benefits of reduced reaction times and improved safety profiles.
化学反応の分析
Types of Reactions
4-Chloro-2-((cyclobutylmethyl)thio)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The cyclobutylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include piperidine derivatives.
科学的研究の応用
4-Chloro-2-((cyclobutylmethyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-2-((cyclobutylmethyl)thio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutylmethylthio group can enhance the compound’s binding affinity and specificity for its target, while the pyridine ring can participate in various interactions, including hydrogen bonding and π-π stacking .
類似化合物との比較
Similar Compounds
4-Chloro-2-methylthiopyridine: Similar structure but with a methylthio group instead of a cyclobutylmethylthio group.
4-Chloro-2-ethylthiopyridine: Contains an ethylthio group instead of a cyclobutylmethylthio group.
4-Chloro-2-phenylthiopyridine: Features a phenylthio group in place of the cyclobutylmethylthio group.
Uniqueness
4-Chloro-2-((cyclobutylmethyl)thio)pyridine is unique due to the presence of the cyclobutylmethylthio group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in the synthesis of specialized compounds .
特性
CAS番号 |
1346707-40-1 |
|---|---|
分子式 |
C10H12ClNS |
分子量 |
213.73 g/mol |
IUPAC名 |
4-chloro-2-(cyclobutylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C10H12ClNS/c11-9-4-5-12-10(6-9)13-7-8-2-1-3-8/h4-6,8H,1-3,7H2 |
InChIキー |
SIRXRXQYDXAWND-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)CSC2=NC=CC(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)
![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)

![[1,2,4]Triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B11887852.png)


![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)


![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)




